molecular formula C6H7Cl3N2S B2432014 2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride CAS No. 2503204-20-2

2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride

Cat. No.: B2432014
CAS No.: 2503204-20-2
M. Wt: 245.55
InChI Key: IFXYYBYKKGWZCI-UHFFFAOYSA-N
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Description

2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride typically involves the chlorination of thiophene followed by the introduction of the ethanimidamide group. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,5-dichlorothiophene.

    Formation of Ethanimidamide Group: The 2,5-dichlorothiophene is then reacted with ethylenediamine under controlled conditions to introduce the ethanimidamide group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of thiophene are chlorinated in industrial reactors.

    Amidation Reaction: The chlorinated product is then subjected to amidation using ethylenediamine in large-scale reactors, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, alkoxides; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Employed in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride
  • 2-(2,5-Dichlorothiophen-3-yl)ethanol;hydrochloride
  • 2-(2,5-Dichlorothiophen-3-yl)ethanone;hydrochloride

Uniqueness

2-(2,5-dichlorothiophen-3-yl)ethanimidamide hydrochloride is unique due to the presence of the ethanimidamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential biological activities, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2S.ClH/c7-4-1-3(2-5(9)10)6(8)11-4;/h1H,2H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXYYBYKKGWZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(=N)N)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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